molecular formula C13H15N3O4S B7575919 4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid

4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid

Cat. No. B7575919
M. Wt: 309.34 g/mol
InChI Key: YYKPGABXPAIRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid is a chemical compound commonly referred to as MPA. It is a widely studied chemical compound that has shown promising results in various scientific research applications.

Mechanism of Action

MPA exerts its therapeutic effects through the inhibition of various enzymes and proteins involved in cell signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. MPA has also been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
MPA has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPA for lab experiments is its relatively low toxicity compared to other chemical compounds used in research. However, MPA has limited solubility in water, which can make it difficult to work with in some experiments. Additionally, MPA may have off-target effects on other enzymes and proteins, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on MPA. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of MPA. Another potential direction is the investigation of the effects of MPA on other diseases, such as neurodegenerative disorders. Additionally, the development of more efficient synthesis methods for MPA could lead to its broader use in scientific research.

Synthesis Methods

The synthesis of MPA involves the reaction of 4-(chloromethyl)benzoic acid with 5-methyl-1H-pyrazole-4-sulfonamide in the presence of a base, followed by methylation of the resulting amine with methyl iodide. The final product is obtained by purification through recrystallization.

Scientific Research Applications

MPA has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and diabetes. In cancer research, MPA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In diabetes research, MPA has been shown to improve glucose tolerance and insulin sensitivity.

properties

IUPAC Name

4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-9-12(7-14-15-9)21(19,20)16(2)8-10-3-5-11(6-4-10)13(17)18/h3-7H,8H2,1-2H3,(H,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKPGABXPAIRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid

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